(2-(4-((4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino)phenoxy)ethyl)trimethylammonium methyl sulphate
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Overview
Description
(2-(4-((4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino)phenoxy)ethyl)trimethylammonium methyl sulphate is a complex organic compound with a molecular formula of C25H26N3O3.CH3O4S . This compound is known for its unique structure, which includes an anthracene core, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-((4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino)phenoxy)ethyl)trimethylammonium methyl sulphate involves multiple stepsThe final step involves the reaction with trimethylammonium methyl sulphate under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2-(4-((4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino)phenoxy)ethyl)trimethylammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydroanthracene derivatives, and various substituted anthracene compounds .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of various anthracene derivatives, which are important in the study of organic electronics and photochemistry .
Biology
In biological research, the compound is studied for its potential as a fluorescent probe due to its unique photophysical properties .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications, including anticancer and antimicrobial activities .
Industry
In the industrial sector, the compound is used in the production of dyes and pigments due to its vibrant color and stability .
Mechanism of Action
The mechanism of action of (2-(4-((4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino)phenoxy)ethyl)trimethylammonium methyl sulphate involves its interaction with specific molecular targetsThe compound can also interact with various enzymes, inhibiting their activity and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Anthracene: A simpler compound with similar photophysical properties.
9,10-Dihydroanthracene: A reduced form of anthracene with different reactivity.
Quinone Derivatives: Oxidized forms of anthracene with distinct chemical properties.
Uniqueness
(2-(4-((4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino)phenoxy)ethyl)trimethylammonium methyl sulphate is unique due to its combination of an anthracene core with an amino group and a trimethylammonium moiety. This unique structure imparts distinct photophysical and chemical properties, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
84030-03-5 |
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Molecular Formula |
C26H29N3O7S |
Molecular Weight |
527.6 g/mol |
IUPAC Name |
2-[4-[(4-amino-9,10-dioxoanthracen-1-yl)amino]phenoxy]ethyl-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C25H25N3O3.CH4O4S/c1-28(2,3)14-15-31-17-10-8-16(9-11-17)27-21-13-12-20(26)22-23(21)25(30)19-7-5-4-6-18(19)24(22)29;1-5-6(2,3)4/h4-13H,14-15H2,1-3H3,(H2-,26,27,29,30);1H3,(H,2,3,4) |
InChI Key |
VIMBCPUQCVRMQJ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCOC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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